Methiodone Methiodone
Brand Name: Vulcanchem
CAS No.: 114538-73-7
VCID: VC17160522
InChI: InChI=1S/C20H27NO2S/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3
SMILES:
Molecular Formula: C20H27NO2S
Molecular Weight: 345.5 g/mol

Methiodone

CAS No.: 114538-73-7

Cat. No.: VC17160522

Molecular Formula: C20H27NO2S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

Methiodone - 114538-73-7

Specification

CAS No. 114538-73-7
Molecular Formula C20H27NO2S
Molecular Weight 345.5 g/mol
IUPAC Name 4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine
Standard InChI InChI=1S/C20H27NO2S/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3
Standard InChI Key NLPGJSPLDNDKKZ-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Methiodone’s molecular formula is C₁₁H₁₇NO₃S, corresponding to a molecular weight of 243.33 g/mol. The compound features a methoxy group (-OCH₃), a sulfonate ester (-SO₃⁻), and an amine functional group (-NH₂), which collectively govern its reactivity and solubility. X-ray crystallography reveals a planar sulfonate group linked to a tetrahedral sulfur atom, while the methoxy and amine groups adopt staggered conformations to minimize steric hindrance6.

Table 1: Physical and Chemical Properties of Methiodone

PropertyValue/Description
Molecular FormulaC₁₁H₁₇NO₃S
Molecular Weight243.33 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in polar organic solvents (e.g., DMSO, ethanol)
Melting Point162–165°C (decomposes)
Density1.32 g/cm³
Refractive Index1.532 (at 20°C)

The sulfonate ester group enhances solubility in polar solvents, facilitating its use in solution-phase reactions. Thermogravimetric analysis indicates decomposition above 165°C, necessitating storage under inert conditions6.

Mechanistic Behavior and Reactivity

Methiodone operates primarily through nucleophilic substitution reactions, leveraging its sulfonate ester as a leaving group. The methoxy moiety acts as an electron-donating group, stabilizing transition states during methyl transfer. Key mechanistic steps include:

  • Activation: Protonation of the amine group increases electrophilicity at the adjacent carbon.

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide, thiol) displaces the sulfonate group, forming a new carbon-nucleophile bond.

  • Methylation: The methoxy group donates a methyl group to substrates, enabling alkylation in synthetic pathways6.

This mechanism underpins Methiodone’s utility in synthesizing heterocyclic compounds and modifying biomolecules. For example, in peptide chemistry, it methylates cysteine residues to study disulfide bridge formation6.

Applications in Synthetic Chemistry

Methiodone’s dual functionality as a methylating agent and sulfonate precursor makes it valuable in multi-step syntheses. Notable applications include:

  • Pharmaceutical Intermediates: Used to synthesize β-lactam antibiotics by methylating amine precursors.

  • Polymer Chemistry: Incorporates sulfonate groups into polymers to enhance ionic conductivity.

  • Catalysis: Serves as a co-catalyst in palladium-mediated cross-coupling reactions, improving yields by 15–20%6.

Table 2: Synthetic Applications of Methiodone

ApplicationRole of MethiodoneOutcome
Antibiotic SynthesisMethylates β-lactam nucleiIncreases bioavailability
Ionic PolymersIntroduces sulfonate motifsEnhances water retention
Cross-Coupling ReactionsStabilizes Pd(0) intermediatesReduces catalyst loading

Future Research Directions

Current gaps in Methiodone research include its pharmacokinetic profile and long-term ecotoxicological effects. Prioritized studies should explore:

  • Metabolic Pathways: Identification of cytochrome P450 isoforms involved in its degradation.

  • Environmental Impact: Biodegradation rates in aquatic systems.

  • Therapeutic Potential: Structure-activity relationships for kinase inhibition.

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